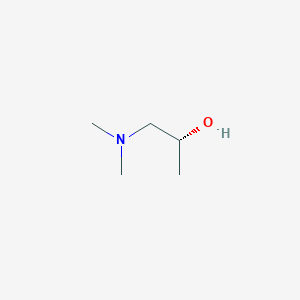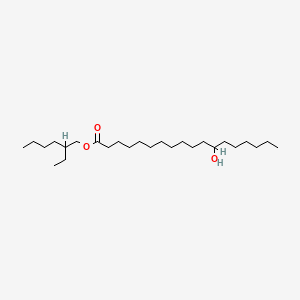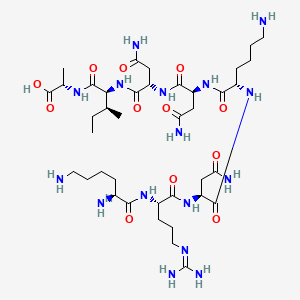
(2R)-1-(dimethylamino)propan-2-ol
Descripción general
Descripción
(2R)-1-(Dimethylamino)propan-2-ol, commonly known as DMAP, is a chiral secondary amine that is widely used in the synthesis of organic compounds. It is a versatile reagent that has been used in a variety of synthetic processes due to its unique reactivity and ability to form a variety of products. DMAP has been used in the synthesis of drugs, natural products, and other organic compounds.
Aplicaciones Científicas De Investigación
Beta-Adrenergic Blocking Agents
A study by Large and Smith (1982) involved the synthesis of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where either the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety. Several compounds in this series were found to be more potent than propranolol, a well-known beta-adrenergic blocker, when administered intravenously to anesthetized rats. Interestingly, some compounds exhibited cardioselectivity in further examinations on anesthetized cats, highlighting their potential for specific therapeutic applications in cardiovascular diseases Large & Smith, 1982.
Biochemical Effects of Nephrotoxins
Gartland, Bonner, and Nicholson (1989) investigated the biochemical effects of various nephrotoxins on specific regions of the kidney using 1H NMR spectroscopy. This study provided insights into the biochemical fingerprints of urine in different site-specific nephrotoxic states, offering a novel approach to understanding kidney damage and potential therapeutic interventions Gartland, Bonner, & Nicholson, 1989.
Toxicity of Dimethylamine
Buckley et al. (1985) conducted a study on the chronic toxicity of dimethylamine (DMA), a compound structurally related to "(2R)-1-(dimethylamino)propan-2-ol," in rats and mice. The research found that exposure to DMA led to lesions in the nasal passages, highlighting the toxicological profile of such compounds and their potential occupational hazards Buckley et al., 1985.
Metabolism of Propargyl Alcohol
Banijamali et al. (1999) studied the metabolism of propargyl alcohol in rats, identifying several unique metabolites. This research contributes to our understanding of the metabolic pathways of acetylenic compounds and their potential implications in drug development and toxicology Banijamali et al., 1999.
G Protein-Coupled Receptor Agonists
Sasaki et al. (2011) discovered a potent G protein-coupled receptor 40 (GPR40) agonist, highlighting the role of this receptor in enhancing glucose-stimulated insulin secretion in pancreatic β-cells. This finding is crucial for developing new treatments for type 2 diabetes Sasaki et al., 2011.
Propiedades
IUPAC Name |
(2R)-1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(dimethylamino)propan-2-ol | |
CAS RN |
53636-15-0 | |
| Record name | Dimepranol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMEPRANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW4WWV557S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)












